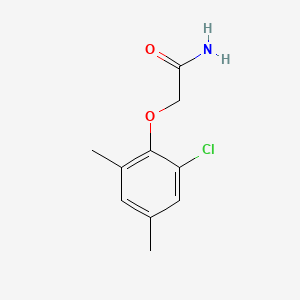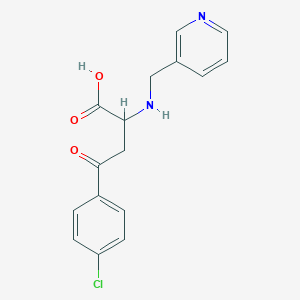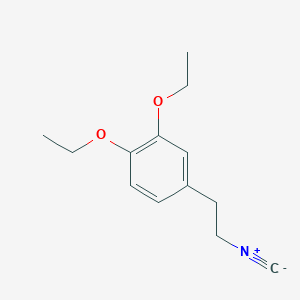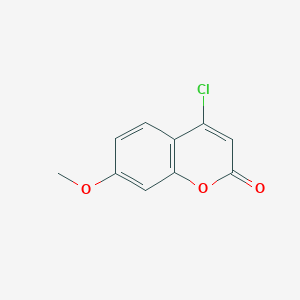
5-(3,5-Dichlorophenyl)furan-2-carbaldehyde
Overview
Description
5-(3,5-Dichlorophenyl)furan-2-carbaldehyde (5-DCFC) is a chemical compound composed of a furan ring with a 3,5-dichlorophenyl substituent and a carbaldehyde group. It is a colorless to pale yellow liquid that is soluble in organic solvents and has a melting point of -20°C. 5-DCFC is used in the synthesis of several organic compounds, and has been studied for its potential application in scientific research.
Scientific Research Applications
Thermodynamic Properties
- Thermodynamic Analysis : A study by Dibrivnyi et al. (2015) explored the thermodynamic properties of similar furan-2-carbaldehyde derivatives. They determined the temperature dependence of saturated vapor pressure, calculating the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These insights are crucial for optimizing the synthesis and application processes of such compounds (Dibrivnyi et al., 2015).
Chemical Analysis and Synthesis
- Photochemical Synthesis : Research by Antonioletti et al. (1986) on similar furan derivatives revealed that irradiation in benzene solution leads to the formation of various phenyl derivatives. Such studies are important for understanding the reactivity and potential applications of these compounds in photochemical processes (Antonioletti et al., 1986).
- Catalytic Synthesis Studies : Prabakaran et al. (2021) investigated the synthesis of chalcone derivatives from furan-2-carbonyl compounds. Their research provides insights into the application of these compounds in catalytic synthesis and their potential as antioxidants (Prabakaran et al., 2021).
- Photocatalytic Applications : Studies by Yu et al. (2018) demonstrated that furan-2-carbaldehydes can be used as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This highlights their potential in green chemistry applications (Yu et al., 2018).
Spectroscopic and Structural Analysis
- Vibrational Spectroscopic Investigations : A study by Iliescu et al. (2002) on 5-(4-fluor-phenyl)-furan-2-carbaldehyde used infrared and FT-Raman spectroscopy for analysis. Such spectroscopic studies are crucial for understanding the structural and electronic properties of furan-2-carbaldehyde derivatives (Iliescu et al., 2002).
Potential Biomedical Applications
- Study on Furaldehyde Compounds : Research by Huang et al. (2015) on new furaldehyde compounds from Gastrodia elata rhizomes, which included furan-2-carbaldehyde derivatives, suggests a potential area for exploring the biomedical applications of these compounds (Huang et al., 2015).
Future Directions
The future directions for research on “5-(3,5-Dichlorophenyl)furan-2-carbaldehyde” could include further studies on its synthesis, chemical reactions, and potential applications. Given the interest in furan derivatives in the field of medicinal chemistry , this compound could be a subject of future research in this area.
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding, π–π stacking, and hydrophobic interactions .
Biochemical Pathways
Furan derivatives have been implicated in various biochemical pathways, including those involving free radical reactions, nucleophilic substitution, and oxidation .
Result of Action
Some furan derivatives have been shown to exhibit inhibitory activity against certain enzymes .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of furan derivatives .
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-8-3-7(4-9(13)5-8)11-2-1-10(6-14)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMCMUBLJQRCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255897 | |
| Record name | 5-(3,5-Dichlorophenyl)-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106827-27-4 | |
| Record name | 5-(3,5-Dichlorophenyl)-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106827-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,5-Dichlorophenyl)-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033491.png)
![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033499.png)

![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)

![4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B3033505.png)
![4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B3033506.png)
![2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033507.png)

